Benz(j)aceanthrylene, 10-fluoro-1,2-dihydro-3-methyl-
CAS No.: 74924-90-6
Cat. No.: VC16038753
Molecular Formula: C21H15F
Molecular Weight: 286.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 74924-90-6 |
|---|---|
| Molecular Formula | C21H15F |
| Molecular Weight | 286.3 g/mol |
| IUPAC Name | 10-fluoro-3-methyl-1,2-dihydrobenzo[j]aceanthrylene |
| Standard InChI | InChI=1S/C21H15F/c1-12-5-6-13-11-19-15-3-2-4-20(22)17(15)9-8-16(19)18-10-7-14(12)21(13)18/h2-6,8-9,11H,7,10H2,1H3 |
| Standard InChI Key | QJTKRBPFLXFEOU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2CCC3=C2C(=CC4=C3C=CC5=C4C=CC=C5F)C=C1 |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Formula
The IUPAC name for this compound is 10-fluoro-3-methyl-1,2-dihydrobenzo[j]aceanthrylene, reflecting its tetracyclic framework with a fluorine atom at position 10 and a methyl group at position 3 . Its molecular formula is C₂₁H₁₅F, with a molecular weight of 286.3 g/mol . Synonyms include 10-fluoro-3-methylcholanthrene and DTXSID40225896 .
Structural Characteristics
The compound features a benzo[j]aceanthrylene backbone, a four-ring system fused with a cyclopentane moiety. Key structural attributes include:
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Fluorine substitution at position 10, which influences electronic properties and metabolic stability.
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Methyl group at position 3, enhancing lipophilicity and potential bioaccumulation.
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Dihydrogenation at the 1,2-positions, introducing partial saturation to the central ring .
The SMILES notation (CC1=C2CCC3=C2C(=CC4=C3C=CC5=C4C=CC=C5F)C=C1) and InChIKey (QJTKRBPFLXFEOU-UHFFFAOYSA-N) further delineate its connectivity .
Synthesis and Physicochemical Properties
Synthetic Routes
While explicit synthesis protocols for this compound are scarce, analogous PAHs are typically synthesized via:
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Friedel-Crafts alkylation for ring fusion.
Physical Properties
| Property | Value | Source |
|---|---|---|
| Density | 1.28 g/cm³ | |
| Boiling Point | 509.1°C at 760 mmHg | |
| Vapor Pressure | 5.56 × 10⁻¹⁰ mmHg at 25°C | |
| LogP (Octanol-Water) | 6.5 | |
| Refractive Index | 1.761 |
The low vapor pressure indicates low environmental volatility, while the high logP suggests significant lipid solubility and bioaccumulation potential .
Toxicological Profile and Hazards
Carcinogenicity
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In vivo studies in SENCAR mice demonstrated that topical application of benz(j)aceanthrylene derivatives induced skin papillomas at rates exceeding 95% .
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Intraperitoneal administration in A/J mice resulted in a 100% incidence of lung adenomas at doses ≥20 mg/kg .
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The compound’s structural analogy to 3-methylcholanthrene (a prototypical carcinogen) implicates metabolic activation via cytochrome P450 enzymes, forming DNA-adducts .
Environmental Persistence
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As a PAH, it is resistant to biodegradation and likely persists in soil and sediments .
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Monitoring data from Canada’s IRAP program highlight its priority status for environmental risk assessment due to potential aquatic toxicity .
| Agency/Program | Classification | Reference |
|---|---|---|
| EPA DSSTox | DTXSID40225896 | |
| Canada IRAP | Priority for risk assessment | |
| PubChem | PFAS-related compound |
Applications and Research Directions
Current Uses
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Primarily utilized in toxicological research as a model carcinogen .
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Investigated for its role in oxidative stress and mutagenesis pathways .
Future Prospects
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